

Application Notes and Protocols: Generating and Analyzing Trehalose-6-Phosphate Knockout Mutants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Trehalose-6-phosphate*

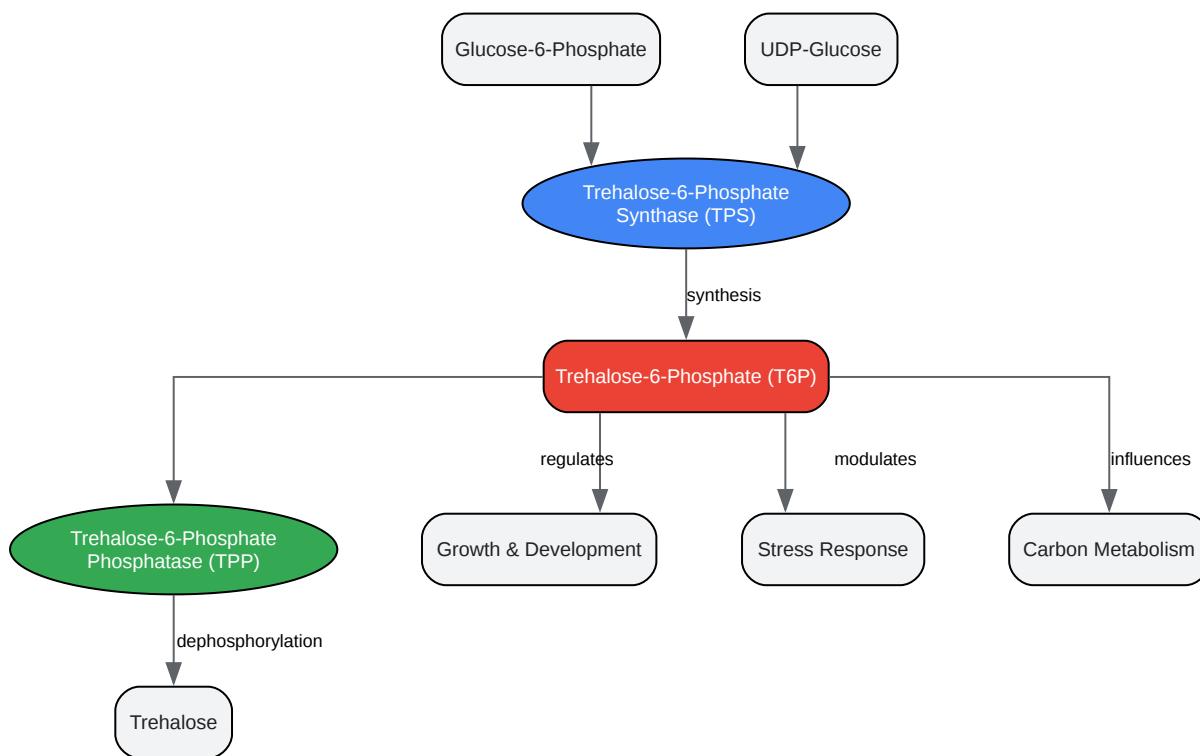
Cat. No.: B3052756

[Get Quote](#)

Abstract

Trehalose-6-phosphate (T6P) has emerged as a critical signaling metabolite that governs central carbon metabolism and developmental processes in a wide array of organisms, from bacteria and fungi to plants and insects.[1][2] Unlike its product, trehalose, which often serves as a stress protectant, T6P acts as a key indicator of sucrose availability, thereby influencing growth, development, and stress responses.[3][4] The generation of knockout mutants for the genes involved in T6P synthesis, primarily **Trehalose-6-Phosphate** Synthase (TPS), is a powerful strategy to elucidate its precise physiological roles. This guide provides a comprehensive framework for the generation of T6P knockout mutants using CRISPR-Cas9 technology, followed by detailed protocols for their in-depth analysis. We will cover the entire workflow from mutant creation and validation to phenotypic, metabolomic, and transcriptomic characterization, offering insights into the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of Trehalose-6-Phosphate

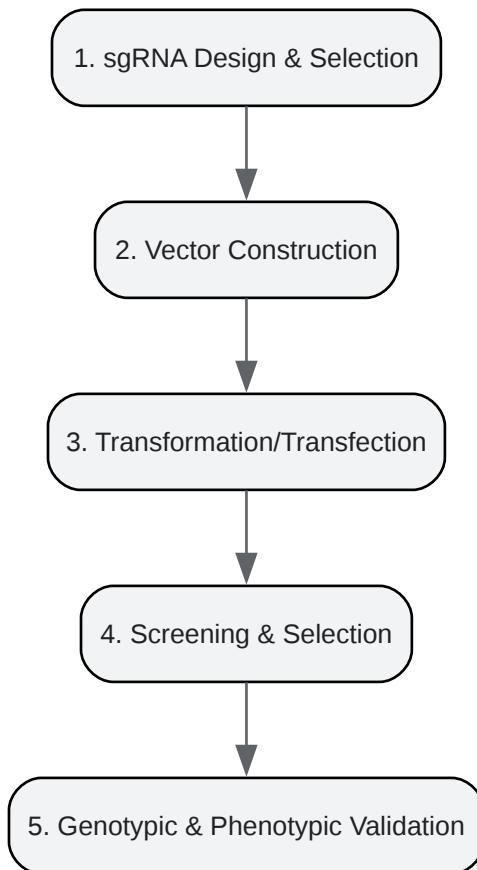

Trehalose-6-phosphate is synthesized from glucose-6-phosphate and UDP-glucose by the enzyme **Trehalose-6-Phosphate** Synthase (TPS).[5] It is then dephosphorylated to trehalose by **Trehalose-6-Phosphate** Phosphatase (TPP).[5] While trehalose itself can accumulate to

high levels in some organisms as a protective osmolyte, T6P is typically present at very low concentrations, consistent with its role as a signaling molecule.[1][3]

In plants, T6P levels are closely correlated with sucrose levels, acting as a signal of sugar availability to regulate starch synthesis, flowering time, and overall growth.[2][3] In fungi, T6P is involved in the regulation of glycolysis and is crucial for virulence in pathogenic species.[6] Given its central role in linking carbon metabolism to growth and development, the enzymes of the T6P pathway, particularly TPS, are attractive targets for both agricultural biotechnology and the development of novel antifungal agents. The study of knockout mutants provides an invaluable tool to dissect the complex T6P signaling network.

T6P Signaling Pathway Overview

The T6P pathway is intricately linked with central carbon metabolism. The diagram below illustrates the synthesis of T6P and its downstream effects.


[Click to download full resolution via product page](#)

Caption: Overview of the **Trehalose-6-Phosphate** (T6P) synthesis pathway and its key regulatory roles.

Generation of T6P Knockout Mutants using CRISPR-Cas9

The CRISPR-Cas9 system is a versatile and efficient tool for generating targeted gene knockouts.^[7] The most common approach for creating a knockout is to introduce a frameshift mutation via non-homologous end joining (NHEJ), which often leads to a premature stop codon and a non-functional protein.^[8]

Experimental Workflow for CRISPR-Cas9 Mediated Knockout

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for generating knockout mutants using CRISPR-Cas9.

Protocol 2.1: sgRNA Design and Selection

The specificity and efficiency of CRISPR-Cas9 editing are largely determined by the single guide RNA (sgRNA).

Key Considerations for sgRNA Design:

- Target Exons: Design sgRNAs to target exons early in the coding sequence to maximize the probability of generating a loss-of-function mutation.[8]
- PAM Sequence: The protospacer adjacent motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9) is essential for Cas9 recognition and cleavage.[9]
- On-target and Off-target Scores: Utilize online design tools to predict the on-target efficiency and potential off-target effects of your sgRNAs.[10] It is recommended to test 2-3 sgRNAs per target gene.[9]

Step-by-Step Protocol:

- Obtain the target gene sequence: Retrieve the full-length cDNA or genomic sequence of the TPS gene of interest from a relevant database (e.g., NCBI, Ensembl).
- Use a design tool: Input the sequence into a web-based sgRNA design tool (e.g., Synthego Design Tool, CHOPCHOP).[10]
- Select sgRNAs: Choose 2-3 sgRNAs with high predicted on-target scores and low predicted off-target scores.

Protocol 2.2: Vector Construction and Delivery

The Cas9 and sgRNA can be delivered into cells as plasmids, ribonucleoprotein (RNP) complexes, or via viral vectors. For many applications, a single plasmid co-expressing Cas9 and the sgRNA is a straightforward approach.[11]

Step-by-Step Protocol (Plasmid-based):

- Synthesize sgRNA oligonucleotides: Order complementary DNA oligonucleotides encoding the selected sgRNA sequences.
- Anneal oligonucleotides: Anneal the complementary oligos to form a double-stranded DNA fragment.
- Clone into a CRISPR vector: Ligate the annealed oligos into a suitable plant or mammalian CRISPR-Cas9 expression vector that has been linearized with a compatible restriction enzyme.
- Transform into E. coli: Transform the ligation product into competent E. coli for plasmid amplification.
- Verify the sequence: Isolate the plasmid DNA and verify the sgRNA sequence by Sanger sequencing.
- Deliver to target cells: Introduce the validated plasmid into the target cells or organism using an appropriate method (e.g., Agrobacterium-mediated transformation for plants, electroporation or lipofection for mammalian cells).

Protocol 2.3: Validation of Knockout Mutants

It is crucial to validate the successful generation of the knockout at the genomic level.

Step-by-Step Protocol:

- Genomic DNA extraction: Isolate genomic DNA from putative mutant and wild-type control lines.
- PCR amplification: Amplify the genomic region surrounding the sgRNA target site using flanking primers.
- Sanger sequencing: Sequence the PCR products.[\[12\]](#)[\[13\]](#)
- Sequence analysis: Align the sequencing results from the mutant and wild-type samples to identify insertions or deletions (indels) at the target site.[\[14\]](#)[\[15\]](#) A frameshift mutation (an indel that is not a multiple of three) is indicative of a successful knockout.[\[14\]](#)[\[16\]](#)

- Protein expression analysis (optional but recommended): If a specific antibody is available, perform a Western blot to confirm the absence of the target protein in the knockout mutant. [\[12\]](#)[\[14\]](#)

Analysis of Trehalose-6-Phosphate Knockout Mutants

Once a validated knockout mutant is obtained, a multi-pronged analytical approach is necessary to understand the functional consequences of T6P deficiency.

Protocol 3.1: Phenotypic Characterization

The initial analysis of a knockout mutant involves a thorough examination of its phenotype under various conditions.

Key Phenotypes to Assess:

- Growth and Development: Monitor growth rates, developmental milestones (e.g., flowering time in plants), and overall morphology compared to wild-type.[\[17\]](#) Deletion of TPS1 in yeast can lead to an inability to grow on fermentable carbon sources.[\[17\]](#)[\[18\]](#)
- Stress Tolerance: Evaluate the mutant's sensitivity to various abiotic stresses such as heat, osmotic stress, and oxidative stress.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Step-by-Step Protocol (Yeast Stress Tolerance Assay):

- Prepare cell cultures: Grow wild-type and knockout yeast strains to mid-log phase in liquid YPD medium.
- Serial dilutions: Prepare a 10-fold serial dilution series for each strain.
- Spotting: Spot 5 μ L of each dilution onto solid YPD plates and plates containing the stressor (e.g., 1 M NaCl for osmotic stress, 4.5 mM H₂O₂ for oxidative stress).[\[19\]](#)
- Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for 2-5 days.[\[19\]](#)
- Documentation: Document the growth of the strains on the control and stress plates.

Protocol 3.2: Metabolomic Analysis

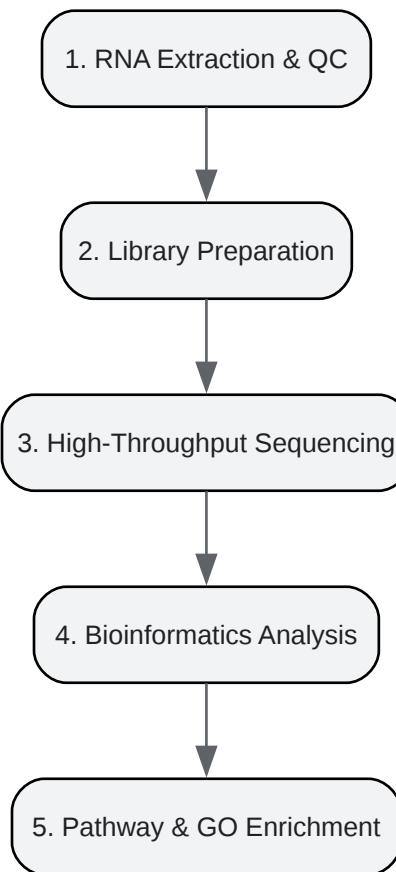
Quantifying the levels of T6P, trehalose, and related metabolites is essential to confirm the metabolic impact of the knockout and to identify downstream metabolic alterations.

Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sugar phosphates.[\[22\]](#) Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of these polar compounds.[\[23\]](#)[\[24\]](#)

Step-by-Step Protocol (Metabolite Extraction and LC-MS/MS Analysis):

- Sample collection and quenching: Flash-freeze biological samples in liquid nitrogen to halt metabolic activity.
- Metabolite extraction: Extract metabolites using a cold solvent mixture (e.g., methanol/chloroform/water).
- LC-MS/MS analysis:
 - Column: Use a HILIC column for separation.
 - Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
 - Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for targeted quantification of T6P and other sugar phosphates.
- Data analysis: Quantify metabolite concentrations by comparing peak areas to those of a standard curve generated with authentic standards.


Table 1: Example LC-MS/MS Parameters for Sugar Phosphate Analysis

Parameter	Value
Column	HILIC (e.g., Cogent Diamond Hydride™)
Mobile Phase A	10 mM Ammonium Acetate in DI Water
Mobile Phase B	90% Acetonitrile / 10% DI Water with 10 mM Ammonium Acetate
Flow Rate	0.4 mL/min
Detection Mode	ESI- (Negative Ion Mode)
T6P m/z (precursor)	421.0753 [M-H] ⁻

Protocol 3.3: Transcriptomic Analysis

RNA sequencing (RNA-seq) can provide a global view of the changes in gene expression resulting from the loss of T6P signaling.[\[25\]](#)

Experimental Workflow for RNA-seq Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for transcriptomic analysis of knockout mutants using RNA-seq.

Step-by-Step Protocol:

- RNA extraction: Isolate high-quality total RNA from both knockout and wild-type samples.
- Library preparation: Prepare RNA-seq libraries using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
- Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
- Data analysis:
 - Quality control: Assess the quality of the raw sequencing reads.

- Read mapping: Align the reads to a reference genome.
- Differential expression analysis: Identify genes that are significantly up- or down-regulated in the knockout mutant compared to the wild-type.[26]
- Pathway and Gene Ontology (GO) enrichment analysis: Determine which biological pathways and processes are over-represented among the differentially expressed genes. [27]

Troubleshooting and Considerations

- Lethality of Knockout: In some organisms, such as *Arabidopsis thaliana*, a complete knockout of the primary TPS gene (TPS1) is embryo-lethal, indicating its essential role in development.[28] In such cases, consider generating conditional knockouts or knockdown mutants (e.g., using RNAi) to study gene function.[29]
- Genetic Redundancy: Many organisms have multiple TPS genes.[5] If a single gene knockout does not produce a clear phenotype, it may be due to functional redundancy. In such cases, it may be necessary to generate multiple-gene knockouts.
- Off-target Effects: Although sgRNA design tools help to minimize off-target mutations, it is good practice to backcross the mutant to the wild-type to segregate away potential off-target mutations.

Conclusion

The generation and comprehensive analysis of **Trehalose-6-phosphate** knockout mutants are fundamental to unraveling the intricate roles of this key signaling molecule. The protocols and strategies outlined in this guide provide a robust framework for researchers to investigate the impact of T6P on metabolism, growth, and stress responses in their specific model system. By integrating genetic, phenotypic, metabolomic, and transcriptomic analyses, a holistic understanding of the T6P signaling pathway can be achieved, paving the way for novel applications in agriculture and medicine.

References

- Avonce, N., Wolschin, F., & Lunn, J. E. (2006). **Trehalose-6-phosphate** in plants: more than just a precursor of trehalose. *Trends in Plant Science*, 11(11), 514-519.

- Borgia, P. T., Miao, Y., & Dodge, C. L. (1996).
- Brinkman, E. K., Chen, T., Amendola, M., & van Steensel, B. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition. *Nucleic Acids Research*, 42(22), e168.
- Cabib, E., & Leloir, L. F. (1958). The biosynthesis of trehalose phosphate. *Journal of Biological Chemistry*, 231(1), 259-275.
- Chen, Q. J., & Zhou, L. J. (2022). **Trehalose-6-Phosphate** Synthase and Its Role in Plant Growth and Stress Responses. *International Journal of Molecular Sciences*, 23(19), 11843.
- Cyagen Biosciences. (n.d.). How to Validate Your Targeted Gene Editing Knockout Cell Line?
- Delatte, T. L., Sastre-Toraño, J., de Jong, G. J., & Smeekens, S. (2011). A rapid and sensitive method for the analysis of **trehalose-6-phosphate** in *Arabidopsis* seedlings. *Plant Methods*, 7(1), 1-8.
- Elbein, A. D., Pan, Y. T., Pastuszak, I., & Carroll, D. (2003). New insights on trehalose: a multifunctional molecule. *Glycobiology*, 13(4), 17R-27R.
- Gancedo, C., & Flores, C. L. (2004). The importance of a functional trehalose biosynthetic pathway for the life of yeasts and fungi. *FEMS Yeast Research*, 4(4), 351-359.
- Lunn, J. E., Feil, R., Hendriks, J. H., Gibon, Y., Morcuende, R., Osuna, D., ... & Stitt, M. (2006). Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADPglucose pyrophosphorylase and higher rates of starch synthesis in *Arabidopsis thaliana*. *The Plant Journal*, 45(3), 456-469.
- MicroSolv Technology Corporation. (n.d.). Phosphorylated Sugars Analyzed by LCMS.
- Paul, M. J., Primavesi, L. F., Jhurreea, D., & Zhang, Y. (2008). Trehalose metabolism and signaling. *Annual Review of Plant Biology*, 59, 417-441.
- Ponnu, J., Wahl, V., & Schmid, M. (2011). **Trehalose-6-phosphate**: connecting plant metabolism and development. *Frontiers in Plant Science*, 2, 70.
- Schluemann, H., van Dijken, A., Aghdasi, M., Wobbes, B., Paul, M., & Smeekens, S. (2004). Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in *Arabidopsis thaliana*. *Proceedings of the National Academy of Sciences*, 101(17), 6747-6752.
- Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies.
- Vandesteene, L., Lopez-Galvis, L., Vanneste, K., Feil, R., Maere, S., Lammens, W., ... & Van Dijck, P. (2012). The *Arabidopsis thaliana* trehalose-6-P phosphatase AtTPPI is required for the germination of seeds and the growth of seedlings under saline and osmotic stress conditions. *The Plant Journal*, 71(6), 1008-1019.
- Wahl, V., Ponnu, J., Schlereth, A., Arrivault, S., Langenecker, T., Franke, A., ... & Schmid, M. (2013). Regulation of flowering by **trehalose-6-phosphate** signaling in *Arabidopsis thaliana*. *Science*, 339(6120), 704-707.

- Zhang, Y., Primavesi, L. F., Jhurreea, D., Andralojc, P. J., Mitchell, R. A., Powers, S. J., ... & Paul, M. J. (2009). Inhibition of SNF1-related protein kinase1 activity and regulation of metabolic pathways by **trehalose-6-phosphate**. *Plant Physiology*, 149(4), 1860-1871.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Trehalose-6-Phosphate: Connecting Plant Metabolism and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trehalose 6-Phosphate in Crop Yield and Resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trehalose-6-Phosphate Phosphatase is required for cell wall integrity and fungal virulence but not trehalose biosynthesis in the human fungal pathogen *Aspergillus fumigatus* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. synthego.com [synthego.com]
- 9. idtdna.com [idtdna.com]
- 10. synthego.com [synthego.com]
- 11. Generation of Targeted Knockout Mutants in *Arabidopsis thaliana* Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 13. How to Validate a CRISPR Knockout [biognosys.com]
- 14. cyagen.com [cyagen.com]
- 15. researchgate.net [researchgate.net]

- 16. blog.addgene.org [blog.addgene.org]
- 17. Characterizing phenotypic diversity of trehalose biosynthesis mutants in multiple wild strains of *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Auxotrophic Mutations Reduce Tolerance of *Saccharomyces cerevisiae* to Very High Levels of Ethanol Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The Yeast Deletion Collection: A Decade of Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sensitive analysis of trehalose-6-phosphate and related sugar phosphates in plant tissues by chemical derivatization combined with hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics | MDPI [mdpi.com]
- 24. storkapp.me [storkapp.me]
- 25. researchgate.net [researchgate.net]
- 26. gut.bmj.com [gut.bmj.com]
- 27. Frontiers | Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer [frontiersin.org]
- 28. academic.oup.com [academic.oup.com]
- 29. Knockdown of the Trehalose-6-Phosphate Synthase Gene Using RNA Interference Inhibits Synthesis of Trehalose and Increases Lethality Rate in Asian Citrus Psyllid, *Diaphorina citri* (Hemiptera: Psyllidae) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Generating and Analyzing Trehalose-6-Phosphate Knockout Mutants]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3052756#generating-and-analyzing-trehalose-6-phosphate-knockout-mutants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com